molecular formula C10H9NO3 B12895529 Ethyl 2,1-benzoxazole-3-carboxylate CAS No. 90924-33-7

Ethyl 2,1-benzoxazole-3-carboxylate

Cat. No.: B12895529
CAS No.: 90924-33-7
M. Wt: 191.18 g/mol
InChI Key: VPWZXNSNZXOUAN-UHFFFAOYSA-N
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Description

Ethyl benzo[c]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H9NO3. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

Ethyl benzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the isoxazole ring can collapse under UV irradiation, leading to rearrangement and formation of oxazole through an azirine intermediate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Mechanism of Action

The mechanism of action of ethyl benzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects. For example, it may inhibit certain enzymes or receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl benzo[c]isoxazole-3-carboxylate include other isoxazole derivatives, such as:

Uniqueness

Ethyl benzo[c]isoxazole-3-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Biological Activity

Ethyl 2,1-benzoxazole-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. This structure is crucial for its biological activity, allowing it to interact with various molecular targets in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MICs) were determined, showing promising results compared to standard antibiotics.

Compound Target Organism MIC (µg/ml)
This compoundBacillus subtilis15
This compoundEscherichia coli20

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antiviral Activity

The antiviral potential of benzoxazole derivatives has been explored in several studies. This compound has shown activity against viruses by inhibiting viral replication through interference with viral enzymes. For instance, a study demonstrated that certain benzoxazole derivatives could inhibit the replication of the influenza virus in vitro .

Anticancer Activity

The anticancer properties of this compound have been particularly well-documented. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-712Apoptosis induction
A54915Cell cycle arrest

In comparison to other known anticancer agents, this compound demonstrates comparable or superior efficacy, making it a candidate for further development .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. It may inhibit key pathways involved in cell proliferation and survival. For example:

  • Enzyme Inhibition : The compound can inhibit topoisomerases or kinases that are crucial for DNA replication and repair.
  • Receptor Interaction : It may bind to growth factor receptors, blocking signaling pathways that promote tumor growth.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study reported that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells compared to untreated controls. The study also identified apoptosis as a primary mechanism through which the compound exerts its effects .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing derivatives of benzoxazoles that included this compound. These derivatives were tested against drug-resistant strains of bacteria and demonstrated enhanced antimicrobial activity compared to traditional antibiotics .

Properties

IUPAC Name

ethyl 2,1-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)11-14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWZXNSNZXOUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=NO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920060
Record name Ethyl 2,1-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90924-33-7
Record name NSC99349
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99349
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,1-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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